Reserpine N-Oxide
Description
Historical Perspectives on Indole (B1671886) Alkaloid N-Oxides in Chemical Science
The study of indole alkaloids, a large class of over 4,100 known compounds derived from the amino acid tryptophan, has been a cornerstone of organic and medicinal chemistry for centuries. wikipedia.org The indole structure itself was first isolated from the dye indigo (B80030) in the 19th century. wikipedia.org The historical use of indole alkaloid-containing plants, such as Rauwolfia serpentina, in traditional Indian medicine for conditions including mental illness, predates their formal scientific investigation by millennia. wikipedia.orgnih.gov
The N-oxide functional group, as applied to alkaloids, represents a specific area of chemical modification and natural product discovery. In chemical science, N-oxides of alkaloids have been both synthesized in the laboratory and identified as naturally occurring metabolites. nih.gov A significant portion of alkaloids found in plants, such as the pyrrolizidine (B1209537) alkaloids, exist naturally as N-oxides. nih.gov The scientific literature documents the isolation and characterization of numerous naturally occurring alkaloid N-oxides, including those of the indole type. nih.gov Research into these compounds involves their preparation, chemical characterization, and metabolism. nih.gov The interest in N-oxides stems from their potential to exhibit different chemical properties and biological activities compared to their parent tertiary amine alkaloids, driving ongoing discovery of new examples from natural sources like endophytic fungi. mdpi.com
Significance of Reserpine (B192253) and its Derivatives in Chemical and Biological Research
Reserpine, an indole alkaloid isolated in 1952 from the root of Rauwolfia serpentina, holds a significant place in the history of pharmacology and neuroscience. nih.govresearchgate.netudel.edu Its introduction as a therapeutic agent provided one of the first effective treatments for hypertension and psychosis. researchgate.netpatsnap.com
The primary significance of reserpine in a research context lies in its unique mechanism of action. It irreversibly inhibits the vesicular monoamine transporter (VMAT). nih.govudel.edu This action leads to the depletion of monoamine neurotransmitters—such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506)—from nerve terminals. patsnap.comdrugbank.com This profound biological effect made reserpine an invaluable pharmacological tool. Its ability to deplete monoamines was instrumental in the development of the "monoamine hypothesis" of depression, a foundational concept that has guided decades of research and drug development in psychiatry. nih.govwikipedia.orgtaylorandfrancis.comsemanticscholar.org
Due to its powerful effects, reserpine continues to be widely used in academic research to create animal models for studying conditions like depression and Parkinson's disease. taylorandfrancis.com Furthermore, the reserpine scaffold has served as a template for the synthesis of numerous derivatives. Researchers have created and studied compounds such as bromoreserpine, dibromoreserpine, and reserpine methonitrate to investigate how structural changes impact biological activity, aiming for modified effects or reduced side effects. nih.govnih.govopenaccessjournals.com This ongoing exploration of reserpine and its analogues underscores its enduring importance in chemical and biological research. researchgate.netacs.org
Rationale for Dedicated Research on Reserpine N-Oxide
The rationale for conducting dedicated research on this compound is rooted in the established principle that modifying a parent drug's structure can lead to a compound with a distinct activity profile. The conversion of the tertiary amine in the reserpine molecule to an N-oxide is a specific chemical modification intended to explore these potential differences.
Early comparative studies provided a direct impetus for this research. For instance, investigations into the radioprotective effects of various compounds compared reserpine directly with this compound. nature.com These studies found that while both compounds exhibited typical reserpine-induced effects like sedation, the N-oxide was less potent on a per-dose basis. nature.com However, this compound was found to be more consistently effective than reserpine in increasing survival time in mice following lethal X-irradiation. nature.com
Such findings suggest that the N-oxide derivative possesses a different pharmacological profile. Other research has indicated that this compound exhibits approximately half the biological activity of its parent compound, reserpine. molnova.comcoompo.com This modulation of activity justifies dedicated study to fully characterize its chemical properties, understand its mechanism of action, and determine if its altered potency and effects could offer any advantages or different applications compared to the parent alkaloid.
This compound: Synthetic Methodologies, Chemical Transformations, Derivatization, and Analog Synthesis
This compound, a derivative of the well-known indole alkaloid reserpine, has garnered attention primarily in the field of analytical chemistry due to its fluorescent properties. While extensive research has been dedicated to the synthesis and chemical modifications of reserpine itself, information specifically detailing the synthetic methodologies, chemical transformations, and analog synthesis of this compound is more limited, with its primary role often being as an analytical derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+,35?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGMHQUKPFVFT-DMUFBCNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3(CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Reserpine N Oxide
The formation of reserpine (B192253) N-oxide is fundamentally linked to the oxidation of the parent compound, reserpine.
Formation via Oxidation: Reserpine N-oxide is produced through the oxidation of the tertiary amine nitrogen atom present in the reserpine molecule. This process typically involves a two-electron oxidation mechanism. synarchive.com The specific reagents and conditions for isolating this compound as a stable compound for further synthetic manipulation are not extensively detailed in the provided literature. Instead, its formation is often described in the context of in situ derivatization for analytical purposes. synarchive.comroyalsocietypublishing.org
Analytical Derivatization: A significant application of reserpine oxidation is in analytical chemistry, particularly for the sensitive detection of reserpine. Electrochemical oxidation of reserpine converts it into a highly fluorescent N-oxide derivative. synarchive.comroyalsocietypublishing.org This transformation enhances the fluorescence signals, allowing for more precise quantification of reserpine in biological samples using techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. royalsocietypublishing.org The electro-oxidation process involves an irreversible electron-transfer reaction, which generates a π-electron-rich compound with intensified fluorescence. synarchive.com
General Reserpine Transformations: While direct chemical transformations of isolated this compound are not widely reported in the provided snippets, the parent compound, reserpine, is known to undergo various reactions. These include hydrolysis, yielding reserpic acid and trimethoxybenzoic acid, and oxidation. numberanalytics.com For instance, reserpine can be oxidized by nitrous acid to form 3,4-dehydroreserpine. royalsocietypublishing.orgrsc.org Studies on the electro-oxidation of reserpine have also elucidated mechanisms leading to products like 3,4,5,6-tetradehydroreserpine. researchgate.netresearchgate.net These transformations highlight the reactivity of the reserpine scaffold, suggesting potential avenues for modifying the N-oxide derivative, although specific studies in this regard are not evident from the provided information.
Structural Elucidation and Spectroscopic Characterization of Reserpine N Oxide
Advanced Spectroscopic Techniques for Reserpine (B192253) N-Oxide Structure Confirmation
The transformation of the tertiary amine in the reserpine molecule to its corresponding N-oxide introduces distinct changes in its physicochemical properties, which are detectable by modern spectroscopic methods. These methods provide complementary information that, when combined, offers a complete structural picture.
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) is a cornerstone technique for identifying N-oxide compounds. Its high mass accuracy and fragmentation capabilities are essential for confirming the molecular formula and pinpointing the site of oxidation.
The primary evidence for the formation of Reserpine N-Oxide is an increase in the molecular weight by 15.9949 Da, corresponding to the mass of one oxygen atom. High-resolution mass spectrometry can distinguish this addition from other potential isobaric modifications. The exact mass measurement of the protonated molecular ion [M+H]⁺ provides direct confirmation of the elemental composition. nih.gov
Fragmentation analysis (MS/MS or MSⁿ) is then used to localize the N-oxide moiety. A characteristic fragmentation pathway for many N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺), reverting to the mass of the parent alkaloid's fragment ions. znaturforsch.com Further fragmentation patterns, when compared to the known fragmentation of a reserpine standard, can help confirm which of the two nitrogen atoms has been oxidized. In reserpine, the N4 nitrogen is a tertiary amine and the more likely site of oxidation under typical conditions.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Exact Mass (Da) | Key Diagnostic Fragment |
|---|---|---|---|---|
| Reserpine | C₃₃H₄₀N₂O₉ | 608.2683 | 609.2755 | - |
| This compound | C₃₃H₄₀N₂O₁₀ | 624.2632 | 625.2704 | [M+H-16]⁺ |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The formation of the N-O bond in this compound gives rise to a distinct absorption band that is absent in the spectrum of the parent reserpine.
The key diagnostic feature in the FT-IR spectrum of an alkaloid N-oxide is the N-O stretching vibration. This band is typically observed in the 970–925 cm⁻¹ region. nih.gov The presence of a new, distinct peak in this range for this compound, which is not present in the spectrum of reserpine, serves as strong evidence for the N-oxidation. Other regions of the spectrum, corresponding to functional groups like esters (C=O stretch, ~1720 cm⁻¹), aromatic rings (C=C stretch, ~1600-1450 cm⁻¹), and C-O bonds (~1250-1000 cm⁻¹), are expected to remain largely unchanged, confirming the integrity of the core reserpine structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| N-O | Stretching | 970 - 925 | Confirms presence of the N-oxide moiety nih.gov |
| C=O (Ester) | Stretching | ~1720 | Confirms integrity of ester groups |
| C=C (Aromatic) | Stretching | ~1600 - 1450 | Confirms integrity of indole (B1671886) and trimethoxybenzoyl rings |
| N-H (Indole) | Stretching | ~3470 | Confirms presence of the indole secondary amine |
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information regarding the specific atomic connectivity and local electronic environment within a molecule. The introduction of the highly electronegative oxygen atom onto the N4 nitrogen of reserpine induces significant and predictable changes in the chemical shifts (δ) of nearby carbon (¹³C) and proton (¹H) nuclei.
In ¹³C NMR, the carbons directly bonded to the newly formed N-oxide group (α-carbons) experience a strong deshielding effect, causing their signals to shift downfield by approximately 8 to 14 ppm. nih.gov The carbons at the β-position (two bonds away) are affected to a lesser extent, showing smaller shifts that can be either shielding or deshielding (-4 to +1 ppm). nih.gov In ¹H NMR, a similar downfield shift is observed for the protons attached to the α-carbons. By comparing the ¹H and ¹³C NMR spectra of this compound with that of reserpine and using two-dimensional NMR techniques (like COSY, HSQC, and HMBC), these shifted signals can be precisely assigned, confirming the N4 position as the site of oxidation.
| Nucleus Position | Affected Atoms (Reserpine) | Spectroscopy Type | Expected Chemical Shift Change (Δδ in ppm) |
|---|---|---|---|
| α to N4 | C3, C5, C21 | ¹³C NMR | +8 to +14 (Downfield) nih.gov |
| β to N4 | C2, C6, C14 | ¹³C NMR | -4 to +1 nih.gov |
| α to N4 | Protons on C3, C5, C21 | ¹H NMR | Significant Downfield Shift |
Stereochemical Aspects in this compound Structural Elucidation
Reserpine is a complex molecule with six defined stereocenters. The oxidation of the tertiary N4 nitrogen introduces a new chiral center, as the nitrogen atom becomes tetracoordinate and pyramidal. This results in the potential for two diastereomeric N-oxides, where the oxygen atom can be oriented either axially or equatorially with respect to the quinolizidine (B1214090) ring system.
The stereochemical outcome of the N-oxidation is governed by the steric and electronic environment of the parent molecule. The oxidant will preferentially approach from the less sterically hindered face of the nitrogen atom. The relative stability of the resulting axial and equatorial N-oxide diastereomers also plays a role in the final product distribution. The elucidation of this new stereocenter's configuration is crucial and requires advanced techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments, which can reveal through-space proximity between the N-O group and nearby protons, or definitively by X-ray crystallography.
X-ray Single Crystal Diffraction for Definitive N-Oxide Structure Determination
While the combination of mass spectrometry and NMR can provide a comprehensive structural assignment, X-ray single crystal diffraction is the unequivocal gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of all stereocenters.
For this compound, an X-ray crystal structure would provide the ultimate confirmation of its molecular structure. It would not only verify the connectivity established by other spectroscopic methods but would also definitively establish the stereochemistry at the N4 position. The analysis would unambiguously show whether the N-O bond is in an axial or equatorial position relative to the chair-like conformation of the piperidine (B6355638) ring within the quinolizidine system. While a crystal structure for the parent reserpine is known (CCDC Number: 902944), a specific structure for this compound requires growing a suitable single crystal of the derivative and performing a dedicated diffraction experiment. nih.gov Such an analysis would provide the final, incontrovertible piece of evidence in the complete structural elucidation of the molecule.
Metabolic Fates and Biotransformation Pathways of Reserpine N Oxide
Enzymatic and Non-Enzymatic Reduction of Reserpine (B192253) N-Oxide to Reserpine
Tertiary amine N-oxides, including those derived from drugs, are known to undergo reduction back to their parent tertiary amines. This phenomenon, referred to as retro-reduction, is a significant aspect of N-oxide metabolism and can occur through both enzymatic and non-enzymatic mechanisms jbclinpharm.orgacs.orgtandfonline.com.
Enzymatic reduction of N-oxides has been observed to involve various hepatic protein systems. For instance, oxycodone N-oxide has been shown to be retro-reduced by at least three distinct hepatic protein systems: quinone reductase, aldehyde oxidase, and hemoglobin. Cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO) enzymes have not been found to contribute significantly to this specific reduction process jbclinpharm.org. Studies on other N-oxides, such as imipramine-N-oxide, indicate that N-oxide reduction occurs in extra-microsomal compartments tandfonline.comtandfonline.com. Furthermore, N-oxides can be reduced enzymatically in vivo, with some compounds acting as prodrugs that are activated by this reductive conversion acs.org.
Non-enzymatic reduction can also occur. For example, N-oxides can be reduced by hydrated electrons generated through treatments like X-ray irradiation acs.org. While specific details regarding the enzymatic or non-enzymatic reduction pathways of Reserpine N-Oxide to Reserpine are not extensively detailed in the provided literature snippets, the general principle of N-oxide retro-reduction is well-established for other compounds jbclinpharm.orgacs.orgtandfonline.com. This suggests that this compound could potentially be converted back to reserpine within biological systems, influencing its pharmacokinetic and pharmacodynamic properties.
In Vitro and In Silico Modeling of N-Oxide Biotransformation Processesnih.govnih.govdrugbank.com
The study of drug metabolism, including the biotransformation of N-oxides, frequently employs both in vitro and in silico methodologies to elucidate reaction pathways, identify metabolites, and predict metabolic fate.
In vitro studies typically involve incubating the compound of interest with biological matrices such as liver microsomes, S9 fractions, hepatocytes, or purified enzymes. These systems allow for the direct observation of metabolic reactions, identification of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), and determination of enzyme kinetics. For N-oxides, in vitro systems can be used to identify the specific enzymes responsible for their formation or reduction, as well as to assess the influence of co-substrates or inhibitors on these processes tandfonline.comtandfonline.com. For example, studies investigating the metabolism of other N-oxides have utilized liver homogenates and microsomes to characterize N-oxide formation and reduction rates tandfonline.comtandfonline.com.
In silico modeling, on the other hand, utilizes computational approaches to predict metabolic pathways and properties. These methods range from quantitative structure-activity relationship (QSAR) models to more complex physiologically-based pharmacokinetic (PBPK) models. In silico tools can predict sites of metabolism, identify potential metabolites, estimate metabolic clearance, and simulate drug behavior in biological systems. For N-oxides, computational models can aid in predicting their susceptibility to reduction or other biotransformation reactions based on their chemical structure and electronic properties. While specific in vitro or in silico models for this compound are not detailed in the provided search results, these general approaches are standard in drug metabolism research nih.govnih.govdrugbank.com.
Influence of Cellular Redox Environment on this compound Transformations
The cellular redox environment, which refers to the balance of oxidizing and reducing agents within a cell, can significantly influence the stability and transformation of various compounds, including N-oxides.
A reducing cellular environment, characterized by high levels of reducing agents like glutathione (B108866) or NADPH, can favor the reduction of oxidized species. Consequently, a strongly reducing cellular milieu might promote the retro-reduction of this compound back to reserpine. Conversely, an oxidizing environment could potentially stabilize the N-oxide form or even promote further oxidative modifications, although reduction is a more commonly reported fate for N-oxides.
Reserpine itself has been shown to induce oxidative stress in biological systems, leading to alterations in cellular redox balance, including changes in glutathione levels and the activity of antioxidant enzymes nih.gov. This induction of oxidative stress by reserpine might indirectly influence the metabolism of its N-oxide derivative. For example, if this compound is formed, the altered redox state of the cell could potentially impact the rate or extent of its reduction. Studies on other N-oxides have highlighted the role of cellular redox state in their metabolism acs.org. The interplay between the cellular redox environment and the biotransformation of this compound would be a key area for detailed investigation.
Structure Activity Relationship Sar Studies and Computational Modeling of Reserpine N Oxide
Structure-Activity Relationship Investigations of Reserpine (B192253) N-Oxide Derivatives
Reserpine N-Oxide, also identified as Renoxidine, has been isolated from plant sources, notably from species within the Melodinus genus bioline.org.brchemistry-chemists.com. While specific, detailed structure-activity relationship (SAR) studies focusing on derivatives of this compound are not extensively detailed in the provided literature snippets, the broader genus Melodinus is recognized as a rich source of indole (B1671886) alkaloids bioline.org.br. The importance of conducting further phytochemical, pharmacological, and SAR studies on these Melodinus species has been highlighted bioline.org.br. Generally, SAR studies aim to correlate modifications in a molecule's structure with changes in its biological activity, providing a foundation for designing more potent or selective analogues. The general principles of SAR are fundamental to understanding how structural features influence the pharmacological profile of alkaloids, including their N-oxide forms.
Computational Chemistry and Molecular Dynamics Simulations of this compound
Computational chemistry offers powerful tools to predict and understand molecular behavior, interactions, and transformations.
Docking Studies to Elucidate Binding Mechanisms with Target Molecules
Specific molecular docking studies designed to elucidate the binding mechanisms of this compound with target molecules were not found within the reviewed search results. Docking studies are typically used to predict the binding orientation and affinity of a ligand to a protein receptor, offering insights into molecular recognition.
Prediction of Chemical Transformations and Products using Computational Tools
While direct computational predictions of chemical transformations for this compound are not explicitly detailed, studies have investigated its metabolic fate. For instance, this compound has been observed in animal tissues alongside didehydro- and tetradehydro-reserpine in studies examining the metabolism of reserpine scribd.com. In the broader context of alkaloid N-oxides, such as pyrrolizidine (B1209537) alkaloid N-oxides, metabolic pathways are known, including reduction to parent alkaloids by liver microsomes nih.gov. Computational tools are widely utilized in predicting metabolic pathways and chemical transformations for various compounds, a methodology that could be applied to this compound to anticipate its degradation or conversion products.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Alkaloid N-Oxides
Quantitative Structure-Activity Relationship (QSAR) approaches are extensively applied to understand and predict the biological activities of chemical compounds based on their molecular structures. For alkaloid N-oxides, particularly pyrrolizidine alkaloids (PAs), QSAR models have been developed to predict various properties, including toxicity acs.orgoup.com.
Studies have employed QSAR models, such as those utilizing Random Forest and Artificial Neural Networks, to assess the hepatotoxic potential of PAs oup.com. These models identify key molecular descriptors that correlate with toxicity, allowing for the prediction of the hepatotoxic potential of different PA structures oup.com. It has been observed that N-oxide forms of PAs are generally less toxic than their dehydropyrrolizidine counterparts, indicating that N-oxidation can significantly influence the biological activity and toxicity profiles of alkaloids nih.govoup.com. Furthermore, QSAR modeling can be applied to predict physicochemical properties like lipophilicity (logD) of alkaloid N-oxides colab.ws. These established QSAR methodologies provide a framework for investigating how structural modifications, including the presence of an N-oxide group, impact the activity and properties of compounds like this compound.
Exploration of Biological Mechanisms and Pharmacological Research Relevant to Reserpine N Oxide
Molecular Interactions of Reserpine (B192253) N-Oxide with Specific Enzymes and Receptors
Detailed research specifying the direct molecular interactions of Reserpine N-Oxide with specific enzymes and receptors is not extensively available in the current scientific literature. The primary focus of research has been on its parent compound, reserpine. Reserpine is well-documented to irreversibly block the vesicular monoamine transporters, VMAT1 and VMAT2. wikipedia.org VMATs are crucial for transporting monoamine neurotransmitters like norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. wikipedia.orgpatsnap.com The binding of reserpine to VMAT2 locks the transporter in a cytoplasm-facing state, preventing it from sequestering neurotransmitters. researchgate.netrcsb.org
While direct binding studies on this compound are scarce, it is plausible that its structural similarity to reserpine allows it to interact with the same targets, albeit with potentially different affinity and kinetics. The observation that this compound produces typical reserpine effects, such as sedation and ptosis, suggests an interaction with the monoaminergic system, likely involving VMAT. nature.com However, without specific studies on the binding of this compound to VMAT or other receptors and enzymes, its precise molecular interaction profile remains an area for further investigation.
Potential Modulation of Neurotransmitter Systems by this compound (in context of parent Reserpine mechanisms)
The pharmacological action of reserpine is characterized by its profound impact on neurotransmitter systems. patsnap.com By inhibiting VMAT, reserpine prevents the storage of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) in presynaptic vesicles. wikipedia.orgpatsnap.com This leads to their accumulation in the cytoplasm, where they are degraded by enzymes such as monoamine oxidase (MAO). patsnap.com The ultimate effect is a depletion of these neurotransmitters at the nerve terminal, which underlies both its antihypertensive effects (depletion of norepinephrine in the sympathetic nervous system) and its central nervous system effects, including sedation and depression (depletion of dopamine and serotonin). wikipedia.orgpatsnap.com
Given that this compound induces sedation and ptosis, effects characteristic of reserpine, it is highly probable that it also modulates neurotransmitter systems by depleting monoamines. nature.com The N-oxide functional group may alter the compound's ability to cross the blood-brain barrier or its affinity for VMAT, which could explain the observation that it is less active per dose compared to reserpine. nature.com The mechanism likely mirrors that of reserpine, involving the inhibition of vesicular storage and subsequent enzymatic degradation of neurotransmitters. The release of protective compounds like adrenaline and 5-hydroxytryptamine (serotonin) is a known effect of reserpine, and this mechanism might also be shared by its N-oxide derivative. nature.com
Cellular Pathway Modulation by this compound and its Derivatives
Scientific investigation into the specific cellular pathways modulated by this compound is limited. However, research on reserpine has identified its influence on several key signaling pathways. For instance, reserpine has been shown to inhibit cell transformation by epigenetically reactivating the Nrf2-mediated anti-oxidative stress pathway. nih.gov It can also modulate the TGF-β signaling pathway, which is involved in processes like DNA repair, cell proliferation, and apoptosis in cancer models. nih.govresearchgate.net Reserpine's ability to deplete catecholamines can also indirectly affect numerous downstream cellular events.
A study comparing reserpine and this compound noted that both compounds possess chemical structures theoretically capable of removing oxidizing radicals. nature.com This suggests a potential role for this compound in modulating cellular pathways related to oxidative stress. The observed radioprotective effects of this compound further support its involvement in cellular defense mechanisms against oxidative damage. nature.com However, direct evidence detailing the specific pathways modulated by this compound is not yet available.
Comparative Analysis of Biological Activities between Reserpine and this compound
Direct comparisons in research literature highlight distinct differences in the biological activity profiles of reserpine and its N-oxide derivative. While both compounds exhibit characteristic sedative effects, their potency and efficacy in specific therapeutic contexts vary. nature.com
One of the most notable comparative studies investigated their radioprotective effects. In this context, this compound was found to be more effective than reserpine. All tested doses of this compound significantly increased the survival time of mice post-irradiation, whereas only one dose of reserpine showed a similar effect. nature.com Furthermore, on the basis of total survival, it was estimated that twice the amount of reserpine was needed to achieve a 25% decrease in mortality compared to its N-oxide. nature.com
Conversely, in terms of producing typical physiological effects like sedation and ptosis, this compound was observed to be less active on a per-dose basis than its parent compound. nature.com This suggests a difference in their pharmacokinetic or pharmacodynamic properties, potentially related to target affinity or bioavailability. The mechanisms of action are thought to be distinct from other radioprotective agents as the reserpine compounds lack antibiotic effects. nature.com Their protective action may be linked to their ability to remove oxidizing radicals or to the release of known protective compounds like adrenaline and serotonin. nature.com
Interactive Data Table: Comparative Biological Activities
| Feature | Reserpine | This compound | Reference |
| Sedative Effects | Produces sedation and ptosis | Produces sedation and ptosis, but is less active per dose | nature.com |
| Radioprotective Effect (Survival Time) | Only one tested dose significantly increased survival time | All three tested doses significantly increased survival time | nature.com |
| Radioprotective Effect (Mortality) | Required twice the dose to decrease mortality by 25% compared to N-oxide | More effective at decreasing mortality by 25% | nature.com |
| Postulated Mechanism | Removal of oxidizing radicals; Release of adrenaline and 5-hydroxytryptamine | Removal of oxidizing radicals; Release of adrenaline and 5-hydroxytryptamine | nature.com |
Biosynthetic Considerations and Natural Occurrence of Reserpine N Oxide
Natural Occurrence and Isolation of Reserpine (B192253) N-Oxide in Plant Species
Reserpine N-Oxide has been reported to occur naturally in the plant species Rauwolfia serpentina, commonly known as Indian snakeroot. nih.gov This plant, belonging to the Apocynaceae family, is a well-documented source of numerous indole (B1671886) alkaloids, with its principal alkaloid, reserpine, being extensively studied and utilized. nih.govchemistryjournal.in The presence of the N-oxide form, while confirmed in databases of natural products, is less documented in primary isolation literature compared to its precursor, reserpine.
The isolation of reserpine from Rauwolfia species is a well-established process, typically involving the extraction of dried root powder. blogspot.com Common methods employ alcoholic extraction followed by a series of acid-base liquid-liquid extractions to separate the alkaloids from other plant constituents. The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography, to isolate pure reserpine. blogspot.com
While specific protocols dedicated exclusively to the isolation of this compound from plant material are not extensively detailed in the available literature, its structural similarity to reserpine suggests that it would likely be co-extracted using similar solvent systems. The separation of the N-oxide from reserpine would then necessitate high-resolution chromatographic methods, leveraging the difference in polarity conferred by the N-oxide functional group. The N-oxide is more polar than the tertiary amine of reserpine, which would result in differential retention times on chromatographic media.
Table 1: Plant Species Containing Reserpine and Related Alkaloids
| Plant Species | Family | Key Alkaloids Reported |
|---|---|---|
| Rauwolfia serpentina | Apocynaceae | Reserpine, this compound, Ajmaline, Serpentine nih.govyoutube.com |
| Rauwolfia vomitoria | Apocynaceae | Reserpine, Rescinnamine, Ajmaline nih.govindo-world.com |
Biosynthetic Pathways Leading to Reserpine as a Precursor to the N-Oxide
The biosynthesis of this compound inherently begins with the formation of its direct precursor, reserpine. The biosynthetic pathway of reserpine is a complex process originating from primary metabolism, specifically from the amino acid tryptophan and the terpenoid pathway. wikipedia.org
The pathway is initiated by the condensation of tryptamine, derived from the decarboxylation of tryptophan, and secologanin, a monoterpenoid derived from the iridoid pathway. This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase, yielding strictosidine, which is the central intermediate for all monoterpenoid indole alkaloids. wikipedia.org
From strictosidine, a series of complex enzymatic reactions involving cyclizations, reductions, and rearrangements occur to form the intricate pentacyclic structure of the yohimban (B1201205) skeleton. Recent research has elucidated that the specific stereochemistry at the C3 position of the reserpine molecule is established through a two-step enzymatic epimerization process, which involves an oxidase and a reductase. Following the formation of the core structure, late-stage tailoring enzymes, including methyltransferases and acyltransferases, modify the molecule. The final step in reserpine formation is the esterification of reserpic acid with 3,4,5-trimethoxybenzoyl-CoA.
Table 2: Key Precursors and Intermediates in Reserpine Biosynthesis
| Compound | Precursor(s) | Role in Pathway |
|---|---|---|
| Tryptamine | Tryptophan | Indole component |
| Secologanin | Geranyl pyrophosphate | Monoterpenoid component |
| Strictosidine | Tryptamine, Secologanin | Universal precursor to monoterpenoid indole alkaloids wikipedia.org |
| Reserpic Acid | Strictosidine-derived intermediates | Direct precursor to Reserpine |
Enzymatic Systems Involved in N-Oxide Formation within Producing Organisms
The conversion of a tertiary amine, such as the nitrogen atom in the indole nucleus of reserpine, into an N-oxide is an oxidative process. nih.gov Within plants, such biochemical oxidations are typically catalyzed by specific classes of enzymes, primarily oxidoreductases. nih.gov While the specific enzyme responsible for the N-oxidation of reserpine in Rauwolfia serpentina has not been isolated and characterized, the formation of alkaloid N-oxides is a known phenomenon in plant secondary metabolism. nih.gov
The enzymatic systems most likely responsible for this transformation belong to the cytochrome P450 monooxygenases (CYPs) or flavin-containing monooxygenases (FMOs). These enzyme superfamilies are renowned for their role in the detoxification of xenobiotics and the biosynthesis of a vast array of secondary metabolites, including alkaloids. nih.gov They function by activating molecular oxygen and incorporating one atom into the substrate, which in this case would be the nitrogen atom of reserpine, to form the N-oxide.
The existence of numerous other alkaloid N-oxides in various plant families supports this hypothesis. For instance, pyrrolizidine (B1209537) alkaloids are frequently found accumulating in plants as N-oxides, which are considered the primary products of biosynthesis and a key form for transport within the plant. nih.gov The widespread occurrence of oxidative enzymes in the biosynthesis of monoterpenoid indole alkaloids further suggests that a specific monooxygenase has evolved to catalyze the N-oxidation of reserpine within Rauwolfia. nih.govspringernature.com This final modification from reserpine to this compound represents a terminal step in the biosynthetic pathway, potentially altering the compound's solubility, stability, or biological activity. nature.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Ajmaline |
| Geranyl pyrophosphate |
| Rescinnamine |
| Reserpic Acid |
| Reserpine |
| This compound |
| Secologanin |
| Serpentine |
| Strictosidine |
| Tryptamine |
Future Directions and Emerging Research Avenues for Reserpine N Oxide
Development of Novel and Efficient Synthetic Strategies for Reserpine (B192253) N-Oxide Analogs
The generation of Reserpine N-Oxide analogs is pivotal for exploring structure-activity relationships and developing compounds with enhanced therapeutic profiles. Future research is increasingly focused on innovative and sustainable synthetic methodologies.
Chemical Synthesis: Traditional oxidation methods often rely on reagents like hydrogen peroxide (H₂O₂) and organic peroxyacids (e.g., m-CPBA). nih.gov While effective, these methods can lack selectivity and require harsh conditions. A promising alternative is the use of potassium peroxymonosulfate (B1194676) (KPMS), which allows for the rapid and efficient synthesis of various alkaloid N-oxides at room temperature. mdpi.comresearchgate.net This method has been successfully used to standardize the synthesis of several alkaloid N-oxides, offering a more controlled and scalable approach. researchgate.net Another strategy involves redox reactions, where an N-oxide intermediate can be used to achieve regioselective synthesis of other complex alkaloids, as demonstrated in the conversion of (±)-reticuline N-oxide to (±)-corytuberine. rsc.org
Biocatalytic and Chemoenzymatic Approaches: A significant leap forward lies in the use of biocatalysis, which offers high selectivity and sustainability. nbinno.comacsgcipr.org Whole-cell systems, such as Burkholderia sp. MAK1, have demonstrated the ability to perform regioselective N-oxidation on various pyridine (B92270) derivatives, showcasing the potential for precise synthesis of complex N-oxides without the need for protecting groups or harsh reagents. nbinno.com Oxidoreductase enzymes, including monooxygenases and peroxygenases, provide a powerful toolkit for a range of selective oxidation reactions for which no classical chemical methods exist. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being explored to create optically active N-oxides that can serve as valuable chiral catalysts in other asymmetric syntheses. mdpi.comencyclopedia.pubresearchgate.net These methods not only reduce environmental impact but also open avenues to novel molecular architectures that are difficult to achieve through purely chemical means. nbinno.comacsgcipr.org
| Synthetic Strategy | Key Features | Examples/Reagents | Potential Advantages |
|---|---|---|---|
| Traditional Chemical Oxidation | Use of strong oxidizing agents. | H₂O₂, m-CPBA, Potassium Peroxymonosulfate (KPMS) | Well-established, effective for many substrates. nih.govmdpi.com |
| Redox-Mediated Synthesis | Utilizes N-oxide as an intermediate for further transformations. | (±)-Reticuline N-oxide with CuCl or FeSO₄ | Regioselective synthesis of complex alkaloids. rsc.org |
| Whole-Cell Biocatalysis | Uses microorganisms to perform N-oxidation. | Burkholderia sp. MAK1 | High regioselectivity, sustainable, mild conditions. nbinno.com |
| Enzymatic Catalysis | Employs isolated oxidoreductase enzymes. | Monooxygenases, Peroxygenases | High specificity, access to novel transformations. nih.gov |
| Chemoenzymatic Synthesis | Combines chemical reactions with biocatalytic steps. | Synthesis of chiral 2,2′-bipyridine N-oxide derivatives. encyclopedia.pub | Access to enantiomerically pure compounds, novel catalytic applications. mdpi.com |
Application of New Approach Methodologies (NAMs) in N-Oxide Research
New Approach Methodologies (NAMs) encompass a range of in vitro, in chemico, and in silico techniques designed to provide more human-relevant data while reducing or replacing animal testing. The application of NAMs is poised to revolutionize the toxicological and metabolic profiling of N-oxides like this compound.
The metabolic fate of N-oxides is a critical determinant of their biological activity and potential toxicity. Formation of N-oxide metabolites is a major metabolic pathway for many drugs containing tertiary nitrogen. hyphadiscovery.com These metabolites can sometimes be unstable, reverting to the parent drug, or possess equal or greater pharmacological activity. hyphadiscovery.com NAMs can be employed to investigate these metabolic pathways with high precision. For example, in vitro systems using human liver microsomes or recombinant enzymes (e.g., cytochrome P450s and flavin-containing monooxygenases) can elucidate the specific enzymes responsible for the N-oxidation of reserpine and its analogs. hyphadiscovery.com
Furthermore, NAMs are crucial for assessing the safety profile of novel N-oxide compounds. Aromatic N-oxides, for instance, have been flagged as a class of compounds that can be alerting for mutagenicity. nih.gov (Quantitative) Structure-Activity Relationship ((Q)SAR) models and other computational tools are being developed and refined to predict the DNA-reactive mutagenicity of these compounds without animal testing. nih.govnih.gov By analyzing large datasets of public and proprietary N-oxide compounds, researchers can identify specific substructures associated with toxicity, leading to the design of safer this compound analogs. nih.govnih.gov
High-Throughput Screening (HTS) Platforms for the Discovery of N-Oxide Bioactivities
High-Throughput Screening (HTS) allows for the rapid automated testing of vast numbers of compounds against specific biological targets. acs.org This technology is particularly well-suited for exploring the therapeutic potential of libraries of this compound analogs and other N-oxide compounds. The primary goal of HTS is to identify "hits"—compounds that affect a target in a desired manner—which can then be optimized into lead compounds for drug development. acs.org
Advanced Computational Methodologies for Predicting N-Oxide Reactivity and Biological Impact
Computational modeling is an indispensable tool for modern drug discovery, offering predictive insights that can guide synthesis and testing, thereby saving time and resources. For N-oxide research, these methodologies are becoming increasingly sophisticated.
Predicting Reactivity and Metabolism: Quantum chemical methods are being used to study the fundamental properties of the N-O bond, including its bond dissociation enthalpy, which is crucial for understanding the stability and reactivity of N-oxide compounds. mdpi.com Computational models can also predict the reduction mechanisms of aromatic N-oxides, for instance by an Fe(II)-tiron complex, identifying rate-limiting steps through a combination of experimental and theoretical approaches. researchgate.net In silico ADMET (absorption, distribution, metabolism, elimination, and toxicity) prediction tools are being employed to forecast the pharmacokinetic and toxicological profiles of N-oxides. nih.gov For example, a comparative in silico study of brucine (B1667951) and brucine N-oxide suggested that both might induce liver injury, a prediction that could be further investigated experimentally. nih.gov
Modeling Biological Interactions: Molecular dynamics (MD) simulations provide atomic-level insights into how N-oxides interact with biological macromolecules. Studies on trimethylamine (B31210) N-oxide (TMAO), a naturally occurring osmolyte, have used MD simulations to understand its protein-stabilizing effects. nih.govnih.gov These simulations can reveal preferential interactions, the role of hydration, and how the N-oxide influences protein conformation. nih.govacs.org Such computational approaches can be applied to model the interaction of this compound with its biological targets, helping to elucidate its mechanism of action and guide the design of analogs with improved binding affinity and selectivity.
| Computational Method | Application in N-Oxide Research | Key Insights Provided |
|---|---|---|
| (Q)SAR Models | Predicting mutagenicity and other toxicities. | Identification of structural alerts for toxicity (e.g., in aromatic N-oxides). nih.govnih.gov |
| Quantum Chemistry | Calculating N-O bond dissociation enthalpies and reaction mechanisms. | Understanding of chemical stability, reactivity, and metabolic pathways. mdpi.comresearchgate.net |
| In Silico ADMET Prediction | Forecasting pharmacokinetic and toxicological properties. | Early assessment of drug-likeness and potential liabilities like hepatotoxicity. nih.gov |
| Molecular Dynamics (MD) Simulations | Modeling interactions between N-oxides and proteins or other biomolecules. | Elucidation of binding modes, mechanism of action, and protein stabilization effects. nih.govnih.gov |
Interdisciplinary Research Integrating Chemical Synthesis, Analytical Chemistry, and Molecular Biology for N-Oxides
The complexity of N-oxide research necessitates a deeply integrated, interdisciplinary approach. Future breakthroughs will depend on the seamless collaboration between chemists, analysts, and biologists to bridge the gap from molecule design to clinical application. chemscene.com
This synergistic workflow begins with chemical synthesis , where novel this compound analogs are created using the advanced chemical and biocatalytic methods described previously. mdpi.comnbinno.com Once synthesized, these new compounds must be rigorously characterized. This is the domain of analytical chemistry . Techniques such as mass spectrometry (MS) and Fourier-transform infrared (FT-IR) spectroscopy are essential for confirming the molecular structure and the presence of the N-O functional group. mdpi.com Liquid chromatography coupled with mass spectrometry (LC-MS) is invaluable for identifying and quantifying N-oxide metabolites in biological samples. mdpi.com Furthermore, advanced analytical techniques like ozone-based chemiluminescence detection can be used for the highly sensitive measurement of N-oxides and their metabolites. nih.govmdpi.com
The characterized compounds then move into the realm of molecular biology for the evaluation of their bioactivity and mechanism of action. chemscene.com This involves a wide array of assays to determine their effects on specific enzymes, receptors, or cellular pathways. For example, understanding the interaction of this compound with its targets may involve studies on vesicular monoamine transporters. Molecular biology techniques are also crucial for validating the predictions made by computational models and NAMs, such as investigating the potential mutagenicity of an aromatic N-oxide analog in bacterial reverse mutation assays. nih.gov The results from these biological evaluations provide critical feedback that informs the next cycle of chemical synthesis, creating an iterative process of design, synthesis, and testing that drives the optimization of lead compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
